(RS)-Butyryltimolol
描述
(RS)-Butyryltimolol is a beta-adrenergic receptor antagonist that has been used in scientific research for its potential applications in treating cardiovascular diseases. This compound was first synthesized in the 1980s and has since been studied for its mechanism of action, biochemical and physiological effects, and potential limitations in lab experiments. In
作用机制
The mechanism of action of ((RS)-Butyryltimolol)-Butyryltimolol involves its binding to beta-adrenergic receptors in the heart and blood vessels. This binding inhibits the action of epinephrine and norepinephrine, which are hormones that increase heart rate and blood pressure. By blocking these hormones, ((RS)-Butyryltimolol)-Butyryltimolol can lead to a decrease in heart rate and blood pressure.
Biochemical and Physiological Effects
((RS)-Butyryltimolol)-Butyryltimolol has been shown to have a number of biochemical and physiological effects in the body. It can reduce heart rate and blood pressure, which can be beneficial in treating cardiovascular diseases. It can also reduce intraocular pressure, which is important in treating glaucoma. However, ((RS)-Butyryltimolol)-Butyryltimolol can also have negative effects on the body, such as bronchoconstriction and hypoglycemia.
实验室实验的优点和局限性
((RS)-Butyryltimolol)-Butyryltimolol has several advantages and limitations when used in lab experiments. One advantage is that it has a high degree of selectivity for beta-adrenergic receptors, which can make it useful for studying the effects of beta-blockers on the heart and blood vessels. However, one limitation is that it can have negative effects on other parts of the body, such as the lungs and blood sugar levels. This can make it difficult to use in experiments that require a high degree of specificity.
未来方向
There are several potential future directions for research on ((RS)-Butyryltimolol)-Butyryltimolol. One area of interest is studying its potential use in treating other diseases, such as anxiety and depression. Another area of interest is developing new synthesis methods that can improve yield and reduce impurities. Additionally, researchers may explore new formulations of ((RS)-Butyryltimolol)-Butyryltimolol that can reduce negative side effects and improve efficacy.
Conclusion
((RS)-Butyryltimolol)-Butyryltimolol is a beta-adrenergic receptor antagonist that has been studied for its potential applications in treating cardiovascular diseases and glaucoma. Its mechanism of action involves binding to beta-adrenergic receptors and inhibiting the action of epinephrine and norepinephrine. While it has several advantages and limitations when used in lab experiments, there are several potential future directions for research on this compound.
科学研究应用
((RS)-Butyryltimolol)-Butyryltimolol has been studied for its potential application in treating cardiovascular diseases such as hypertension and heart failure. It has been shown to have a selective beta-blocking effect on the heart and blood vessels, which can lead to a decrease in heart rate and blood pressure. This compound has also been studied for its potential use in treating glaucoma, as it can reduce intraocular pressure.
属性
IUPAC Name |
[1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-yl] butanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O4S/c1-5-6-14(22)25-13(11-18-17(2,3)4)12-24-16-15(19-26-20-16)21-7-9-23-10-8-21/h13,18H,5-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJCFKQCZRWRRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(CNC(C)(C)C)COC1=NSN=C1N2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。